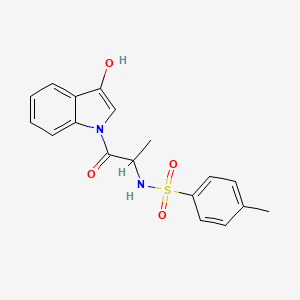

N-(Tosyl-L-alanyl)-3-hydroxyindole

Description

Historical Development of Indoxyl Esters as Enzyme Substrates

The foundation for the use of N-(Tosyl-L-alanyl)-3-hydroxyindole lies in the broader history of indoxyl esters as enzyme substrates. The journey of these compounds began with the study of indigo (B80030), a natural dye. clockss.org Scientists discovered that the fermentation process of plants containing indican, a glucoside of indoxyl, led to the formation of the vibrant blue dye. clockss.org This process involved the enzymatic release of indoxyl, which then underwent oxidative dimerization to form indigo. clockss.org

This natural process sparked the idea of synthesizing various indoxyl derivatives to act as substrates for a range of enzymes. The core principle is that when an enzyme cleaves the ester or glycosidic bond of a substituted indoxyl molecule, it releases indoxyl or a substituted indoxyl. nih.gov This released indoxyl then rapidly oxidizes, often facilitated by an oxidizing agent in the reaction mixture, to form an insoluble, colored indigo dye at the site of enzyme activity. nih.gov

Early research focused on indoxyl acetate (B1210297) and its halogenated derivatives for the histochemical detection of esterases. nih.gov It was found that the nature and position of substituents on the indoxyl ring could influence the color and properties of the resulting dye, allowing for the development of a palette of substrates for different applications. nih.gov This pioneering work laid the groundwork for the creation of more complex and specific indoxyl-based substrates, such as this compound, designed to target particular enzymes with greater precision.

Role in Biochemical Pathway Elucidation and Enzymatic Characterization

This compound has proven to be a valuable molecular tool for a variety of biochemical applications. moleculardepot.com Its primary role is as a chromogenic substrate for the detection of leukocyte esterase, an enzyme present in white blood cells. cephamls.combiosynth.com This application is particularly significant in the screening for urinary tract infections (UTIs). biosynth.com

The process involves the hydrolysis of this compound by leukocyte esterase present in a urine sample. This enzymatic reaction releases indoxyl, which can then react with a diazonium salt to produce a colored azo dye. biosynth.com The intensity of the color produced is proportional to the amount of indoxyl released, which in turn indicates the level of leukocyte esterase activity and, consequently, the presence of an elevated number of white blood cells—a key indicator of a UTI. biosynth.com

Beyond its diagnostic utility, this compound and other indoxyl esters are instrumental in fundamental research for the localization and characterization of various enzymes. The principles learned from studying esterases have been applied to develop substrates for a wide array of other enzymes, including phosphatases, phosphodiesterases, sulfatases, and glycosidases. nih.gov The ability to visualize enzyme activity in situ allows researchers to understand the distribution and function of enzymes within cells and tissues, contributing to the elucidation of complex biochemical pathways.

Fundamental Research Questions and Objectives Associated with the Compound

The use of this compound in research is driven by several fundamental questions and objectives:

Specificity and Sensitivity: A primary research focus is to continuously improve the specificity of indoxyl-based substrates for their target enzymes. This involves designing molecules that are less prone to hydrolysis by non-target enzymes, thereby reducing the likelihood of false-positive results. Researchers also aim to enhance the sensitivity of these substrates, allowing for the detection of lower levels of enzyme activity.

Kinetics and Mechanism: Understanding the kinetics of the enzymatic hydrolysis of this compound and the subsequent dye-forming reactions is crucial for optimizing assay conditions. Research in this area seeks to determine kinetic parameters such as Km and kcat for the interaction between the substrate and the target enzyme.

Development of Novel Substrates: A significant objective is the synthesis of new indoxyl esters with improved properties. This includes developing substrates that produce dyes with different colors for multiplex assays (detecting multiple enzymes simultaneously) or substrates with enhanced stability and solubility. The synthesis of indirubins, for example, has been achieved through lipase-triggered aldol (B89426) condensation, offering a pathway to novel dye structures. clockss.org

Applications in "Green Chemistry": There is growing interest in using enzymatic routes for the synthesis of esters and other compounds, as these methods are often more environmentally friendly than traditional chemical synthesis. researchgate.net Research into the enzymatic synthesis of compounds like this compound aligns with the principles of "Green Chemistry," aiming for more sustainable chemical processes. researchgate.net

Detailed Research Findings

| Compound Name | Synonym(s) | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| This compound | Taloxin, H-TOS-ALA-Y, N-TOSYL-L-ALANYLOXYINDOLE, 1H-indol-3-yl N-[(4-methylphenyl)sulphonyl]-L-alaninate, N-[(4-Methylphenyl)sulfonyl]-L-alanine 1H-indol-3-yl ester, 3-(N-tosyl-L-alanyloxy)indole | C₁₈H₁₈N₂O₄S | 358.42 | 75062-54-3 |

| Indoxyl acetate | ||||

| Indican | ||||

| Isatin | ||||

| Indirubin | ||||

| 6-Bromoindirubin | ||||

| 6-Bromoindirubin-3′-oxime |

Table created with data from multiple sources. gbiosciences.com

Structure

3D Structure

Properties

CAS No. |

101506-88-1 |

|---|---|

Molecular Formula |

C18H18N2O4S |

Molecular Weight |

358.4 g/mol |

IUPAC Name |

N-[(2S)-1-(3-hydroxyindol-1-yl)-1-oxopropan-2-yl]-4-methylbenzenesulfonamide |

InChI |

InChI=1S/C18H18N2O4S/c1-12-7-9-14(10-8-12)25(23,24)19-13(2)18(22)20-11-17(21)15-5-3-4-6-16(15)20/h3-11,13,19,21H,1-2H3/t13-/m0/s1 |

InChI Key |

CPNIGUXPHXNJFL-ZDUSSCGKSA-N |

SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC(C)C(=O)N2C=C(C3=CC=CC=C32)O |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N[C@@H](C)C(=O)N2C=C(C3=CC=CC=C32)O |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC(C)C(=O)N2C=C(C3=CC=CC=C32)O |

Synonyms |

(S)-1-[2-[[(4-Methylphenyl)sulfonyl]amino]-1-oxopropyl]-1H-indol-3-ol; |

Origin of Product |

United States |

Advanced Synthetic Strategies and Analog Design for N Tosyl L Alanyl 3 Hydroxyindole

Total Synthesis of N-(Tosyl-L-alanyl)-3-hydroxyindole

The total synthesis of this compound is a significant area of research, with various methodologies being explored to enhance efficiency and yield. nih.gov A crucial aspect of this synthesis is the preparation of the precursor, N-Tosyl-L-alanine, and its subsequent esterification with 3-hydroxyindole.

Synthesis of Key Precursors: N-Tosyl-L-alanine

N-Tosyl-L-alanine is a vital building block in the synthesis of this compound. benchchem.comchemimpex.com Its synthesis involves the tosylation of the amino acid L-alanine. benchchem.comprepchem.com

The tosylation of L-alanine is a standard procedure that involves the reaction of L-alanine with p-toluenesulfonyl chloride. benchchem.comprepchem.com This reaction is typically carried out in the presence of a base, such as sodium hydroxide (B78521) or pyridine, and in an organic solvent like dichloromethane (B109758) or tetrahydrofuran. benchchem.com The reaction is usually conducted at low temperatures to minimize the occurrence of side reactions. benchchem.com

A common method for this synthesis involves dissolving L-alanine in an aqueous solution of sodium hydroxide, cooling the mixture, and then slowly adding a solution of p-toluenesulfonyl chloride in toluene (B28343) while stirring. prepchem.com The mixture is then stirred at ambient temperature for an extended period. prepchem.com After the reaction is complete, the layers are separated, and the aqueous layer is acidified to precipitate the N-Tosyl-L-alanine, which can then be collected by filtration. prepchem.com

Optimizing the reaction conditions is crucial for maximizing the yield and purity of N-Tosyl-L-alanine. Factors such as the choice of base, solvent, reaction temperature, and reaction time can significantly influence the outcome of the synthesis. For instance, using a 1N sodium hydroxide solution and carrying out the reaction at 5°C with subsequent stirring at room temperature for 20 hours has been reported to yield 66% of the desired product. prepchem.com

Further optimization might involve exploring different base and solvent combinations, as well as adjusting the stoichiometry of the reactants. The goal is to achieve a high conversion of L-alanine to its tosylated derivative while minimizing the formation of byproducts. The purity of the final product is often verified using techniques such as HPLC and NMR spectroscopy. benchchem.com

Table 1: Synthesis of N-Tosyl-L-alanine

| Reactant 1 | Reactant 2 | Base | Solvent | Temperature | Time | Yield | Reference |

|---|

Esterification and Coupling Methodologies to 3-Hydroxyindole

The final step in the synthesis of this compound is the esterification of N-Tosyl-L-alanine with 3-hydroxyindole. gbiosciences.com This involves the formation of an ester linkage between the carboxyl group of N-Tosyl-L-alanine and the hydroxyl group of 3-hydroxyindole.

Condensation reactions are a class of reactions where two molecules combine to form a larger molecule, with the simultaneous loss of a small molecule such as water. libretexts.orgck12.org Esterification is a specific type of condensation reaction that results in the formation of an ester from an alcohol and a carboxylic acid. libretexts.orgck12.org This reaction is typically catalyzed by a strong acid. libretexts.orgck12.org

In the context of synthesizing this compound, the carboxylic acid is N-Tosyl-L-alanine and the alcohol is 3-hydroxyindole. The reaction involves the removal of a water molecule from the hydroxyl group of 3-hydroxyindole and the carboxyl group of N-Tosyl-L-alanine to form the ester bond. libretexts.orgyoutube.com To facilitate this reaction, the N-Tosyl-L-alanine is often first converted to a more reactive derivative, such as an acid chloride (N-tosyl-L-alaninyl chloride), by reacting it with a reagent like thionyl chloride. prepchem.com This acid chloride can then readily react with 3-hydroxyindole to form the desired ester.

The regioselectivity of the esterification reaction is a critical consideration. The indole (B1671886) ring has multiple potential sites for reaction, but the synthesis of this compound specifically requires the formation of the ester at the 3-position of the indole ring. gbiosciences.com The structure of 3-hydroxyindole, also known as indoxyl, naturally directs the esterification to this position.

The synthesis of 3-substituted indoles is a well-established area of organic chemistry, with various methods developed to ensure high regioselectivity. nih.govbeilstein-journals.orgclockss.orgmdpi.com In the case of this compound, the inherent reactivity of the 3-hydroxyl group of the indoxyl tautomer of 3-hydroxyindole facilitates the desired regioselective esterification.

Table 2: Compound Names

| Compound Name |

|---|

| This compound |

| Taloxin |

| N-Tosyl-L-alanine |

| L-alanine |

| p-toluenesulfonyl chloride |

| 3-hydroxyindole |

| N-tosyl-L-alaninyl chloride |

| Sodium hydroxide |

| Pyridine |

| Dichloromethane |

| Tetrahydrofuran |

| Toluene |

Stereochemical Control and Asymmetric Synthesis Considerations

The synthesis of this compound inherently involves stereochemical considerations due to the presence of a chiral center in the L-alanine moiety. Maintaining the stereochemical integrity of this center is crucial. A common strategy for achieving this involves starting with the corresponding chiral precursor, N-Tosyl-L-alanine.

The synthesis would typically proceed via the esterification of N-Tosyl-L-alanine with 3-hydroxyindole. To ensure stereochemical retention, the reaction conditions must be carefully controlled to avoid racemization. Standard methods for forming the ester bond would involve activating the carboxylic acid of N-Tosyl-L-alanine, for example, by converting it to an acid chloride or using coupling agents, followed by reaction with 3-hydroxyindole. The use of tosyl chloride (TsCl) to protect the amino group of L-alanine is a well-established method that generally does not affect the stereocenter. masterorganicchemistry.comresearchgate.net

Asymmetric synthesis would focus on the preparation of the chiral N-tosyl-amino acid itself, if not starting from commercially available L-alanine. Methods for the enantioselective synthesis of α-amino acids are well-documented and could be applied. researchgate.net

Rational Design and Synthesis of this compound Analogs

The rational design of analogs of this compound would aim to explore the structure-activity relationship (SAR) by systematically modifying its three main components: the tosyl group, the amino acid moiety, and the indole nucleus.

Systematic Modifications on the Tosyl Group and its Influence on Activity

The tosyl (p-toluenesulfonyl) group is a common protecting group in organic synthesis. researchgate.net In the context of biologically active molecules, this group can also play a significant role in binding to target proteins. Modifications to the tosyl group could involve altering the electronic and steric properties of the aromatic ring.

| Modification | Rationale | Potential Synthetic Approach |

| Substitution on the phenyl ring (e.g., with electron-donating or -withdrawing groups) | To probe the electronic requirements for activity. | Use of substituted benzenesulfonyl chlorides instead of tosyl chloride. |

| Replacement of the phenyl ring with other aromatic or heteroaromatic systems | To explore different steric and electronic profiles. | Use of corresponding sulfonyl chlorides (e.g., naphthalene- or pyridine-sulfonyl chloride). |

| Alteration of the methyl group | To investigate the impact of this small lipophilic group. | Use of benzenesulfonyl chloride or other alkyl-substituted benzenesulfonyl chlorides. |

This table is illustrative and based on general medicinal chemistry principles, as specific data for this compound analogs is not available.

Diversification of the Amino Acid Moiety Beyond L-Alanine

Replacing L-alanine with other amino acids is a fundamental strategy in peptide and peptidomimetic drug design to alter properties such as substrate specificity, potency, and metabolic stability.

The methyl side chain of alanine (B10760859) is small and non-polar. Introducing variations in the side chain could significantly impact how the molecule interacts with its biological target.

| Amino Acid Substitution | Side Chain Property | Potential Impact |

| Valine, Leucine, Isoleucine | Larger, more lipophilic | Enhanced hydrophobic interactions. |

| Phenylalanine, Tryptophan | Aromatic | Potential for π-stacking interactions. |

| Serine, Threonine | Polar, hydrogen-bonding | Introduction of hydrogen bond donor/acceptor capabilities. |

| Aspartic Acid, Glutamic Acid | Acidic | Introduction of a negative charge and potential for salt bridge formation. |

| Lysine, Arginine | Basic | Introduction of a positive charge and potential for salt bridge formation. |

This table is illustrative and based on general principles of substrate-enzyme interactions, as specific data for this compound analogs is not available.

Extending the L-alanine to a di- or tri-peptide fragment would create larger analogs. This could be achieved through standard peptide synthesis methodologies, where the N-terminus remains protected by the tosyl group. nih.govpeptide.com Such modifications would explore a larger chemical space and could lead to interactions with additional binding pockets on a target protein. The synthesis would involve coupling an N-tosyl-dipeptide with 3-hydroxyindole.

Structural Elaboration of the Indole Nucleus

The indole ring is a common scaffold in medicinal chemistry and offers multiple positions for modification. nih.govnih.gov Functionalization of the indole nucleus of this compound could lead to analogs with altered electronic properties, solubility, and metabolic stability.

Halogenation and Alkyl Substitutions on the Indole Ring

The introduction of halogens and alkyl groups onto the indole ring of this compound analogs can be a powerful tool for modulating their physicochemical properties.

Halogenation: The electron-rich nature of the indole ring makes it susceptible to electrophilic halogenation. The C3 position is typically the most reactive site. However, in the case of a 3-hydroxyindole derivative, this position is already substituted. Therefore, halogenation is expected to occur at other positions on the benzene (B151609) ring, such as C4, C5, C6, or C7, or potentially at the C2 position depending on the reaction conditions and the directing effects of existing substituents.

Various reagents can be employed for the halogenation of indoles. For instance, N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), and N-iodosuccinimide (NIS) are commonly used for chlorination, bromination, and iodination, respectively. mdpi.com The reaction conditions, including the choice of solvent and temperature, can influence the regioselectivity of the halogenation. An economical and scalable electrochemical protocol for the regioselective C3-H halogenation of indole derivatives has been reported, utilizing inexpensive halide salts as the halogen source under mild conditions without the need for supplementary electrolyte salts. researchgate.net

| Reagent | Halogen Introduced | Typical Reaction Conditions |

| N-Chlorosuccinimide (NCS) | Chlorine | Acetonitrile, room temperature |

| N-Bromosuccinimide (NBS) | Bromine | Dichloromethane, 0 °C to room temperature |

| N-Iodosuccinimide (NIS) | Iodine | Acetonitrile, room temperature |

| Iodine (I₂) | Iodine | Various solvents, often with a base |

| Bromine (Br₂) | Bromine | Acetic acid or dichloromethane |

Alkyl Substitutions: Alkylation of the indole ring can occur at either the nitrogen (N-alkylation) or a carbon atom (C-alkylation). The choice between N- and O-alkylation in 3-hydroxyindole systems can be influenced by factors such as the alkylating agent, the base used, and the solvent. google.com For instance, alkylation of the silver salt of 2-pyridone in benzene has been reported to afford exclusively the O-alkylated product, while the use of an alkali salt in DMF favors N-alkylation. google.com

For C-alkylation, Friedel-Crafts type reactions can be employed, although these can sometimes lead to polysubstitution and require harsh conditions. More modern approaches involve transition-metal-catalyzed cross-coupling reactions or organocatalyzed alkylations. For example, an organocatalyzed asymmetric α-alkylation of aldehydes with 3-hydroxy-3-indolyloxindoles has been developed, proceeding in the presence of a MacMillan catalyst to yield products with good to excellent yields and high enantioselectivities. arkat-usa.org

| Alkylation Type | Reagent/Catalyst | Position |

| N-Alkylation | Alkyl halides with a base (e.g., NaH, K₂CO₃) | N1 |

| O-Alkylation | Alkyl halides with a silver salt | O3 |

| C-Alkylation | Aldehydes with MacMillan catalyst | C2 |

Heterocyclic Ring Fusions and Isosteres of the Indole Moiety

Modifying the core indole structure through ring fusion or by replacing it with a bioisostere can lead to novel compounds with significantly altered properties.

Heterocyclic Ring Fusions: The fusion of additional heterocyclic rings to the indole nucleus can create complex, polycyclic systems with unique three-dimensional shapes and electronic properties. A common strategy for constructing fused indole systems is the Fischer indole synthesis. This method involves the reaction of a phenylhydrazine (B124118) with an appropriate ketone or aldehyde under acidic conditions. For example, a series of 6H-benzofuro[2′,3′:4,5]thieno[3,2-b]indoles were synthesized using a one-pot procedure with Fischer indolization as the key step. nih.govacs.org

Other fused systems, such as thieno[3,2-b]indoles and thieno[2,3-b]indoles, have garnered significant interest due to their biological activities. nih.gov The synthesis of these analogs can be achieved through various methods, including radical cyclization and Cadogan reductive cyclization. nih.gov

| Fused Heterocycle/Isostere | Synthetic Strategy |

| Benzofuro[2′,3′:4,5]thieno[3,2-b]indole | Fischer Indolization nih.govacs.org |

| Thieno[3,2-b]indole | Cadogan Reductive Cyclization nih.gov |

| Thieno[2,3-b]indole | Radical Cyclization nih.gov |

| Azaindole | Cyclization of substituted pyridines/pyrroles rsc.orgorganic-chemistry.org |

Emerging Synthetic Methodologies for Indoxyl Derivatives

The development of environmentally benign and efficient synthetic methods is a major focus in modern organic chemistry. These approaches are highly relevant for the synthesis of indoxyl derivatives and their precursors.

Catalyst-Free and Green Chemistry Approaches in Indole Synthesis

The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances. In the context of indole synthesis, this often involves the use of catalyst-free reactions, greener solvents, and more atom-economical processes.

Catalyst-Free Synthesis: Several methods for the synthesis of indoles and related heterocycles have been developed that proceed without the need for a metal or organic catalyst. For instance, the intramolecular hydroarylation of alkynes in trifluoroacetic acid (TFA) has been shown to be effective for the cyclization of 3-alkynyl substituted 2-(indol-3-yl)quinoxalines to form indolophenazines. researchgate.net Additionally, a metal-free catalyst, tetramethylammonium (B1211777) methyl carbonate (TMC), has been developed for the trans-esterification synthesis of complex esters, which could be applicable to the synthesis of indoxyl esters. thechemicalengineer.com

Green Chemistry Approaches: The use of environmentally friendly solvents, such as water or bio-based solvents, is a key aspect of green chemistry. The synthesis of N-substituted glycine (B1666218) derivatives has been achieved in water, offering a greener alternative to traditional organic solvents. nih.gov Propylene carbonate has also been identified as a green polar aprotic solvent that can replace more toxic solvents like dichloromethane and DMF in peptide synthesis. pharmablock.com Furthermore, strategies that utilize unprotected amino acids in peptide synthesis are being explored to reduce the number of protection and deprotection steps, thereby minimizing waste. rsc.org

Biocatalytic Routes for Chiral Amino Acid Esters

Biocatalysis utilizes enzymes to perform chemical transformations with high selectivity and under mild conditions, making it an attractive approach for the synthesis of chiral molecules like the L-alanyl portion of this compound.

The synthesis of chiral N-functionalized amino acids is a significant challenge in the pharmaceutical and fine chemical industries. nih.gov Biocatalysis offers a powerful solution. For example, a diverse panel of biocatalysts has been discovered that can catalyze the asymmetric synthesis of N-alkyl amino acids through the reductive coupling of ketones and amines. nih.govresearchgate.net These reactions have been successfully performed on a gram scale, yielding optically pure products in high yields. nih.gov

Enzymes such as amino acid dehydrogenases are used for the reductive amination of α-keto acids to produce chiral amino acids. nih.gov For instance, a stereospecific enzymatic method has been developed for the synthesis of L-[(15)N]serine, L-[(15)N]methionine, and L-[(15)N]glutamic acid from their corresponding α-ketoacids using NAD-dependent amino acid dehydrogenases. nih.gov This highlights the potential for developing a biocatalytic route for the synthesis of N-tosyl-L-alanine or its esters, potentially starting from a corresponding keto-acid precursor.

| Biocatalytic Approach | Enzyme Class | Application |

| Asymmetric Synthesis of N-Alkyl Amino Acids | Reductive Aminases/Ketimine Reductases | Synthesis of chiral N-functionalized amino acids nih.govresearchgate.net |

| Reductive Amination | Amino Acid Dehydrogenases | Synthesis of chiral amino acids from α-keto acids nih.govnih.gov |

Applications in Advanced Biochemical and Chemical Biology Assays

Development of In Vitro Enzymatic Assays Utilizing N-(Tosyl-L-alanyl)-3-hydroxyindole

The core principle behind the use of this compound in enzymatic assays is the enzymatic hydrolysis of the ester bond. This reaction releases indoxyl, a molecule that subsequently undergoes oxidation to form a detectable product.

Spectrophotometric assays utilizing this compound are based on the formation of a colored product. In the presence of an appropriate esterase, the substrate is cleaved, yielding indoxyl. This indoxyl intermediate then rapidly oxidizes and dimerizes to form indigo (B80030), a blue-colored dye with a distinct absorbance maximum that can be quantified using a spectrophotometer. A sensitive spectrophotometric method for assaying urinary leukocyte esterase activity has been developed using N-toluene sulfonyl indoxyl alanine (B10760859) ester, a closely related compound, by monitoring the change in absorbance of the chromophore at 385 nm. nih.gov This kinetic assay is rapid and specific for leukocyte esterase. nih.gov

The general reaction can be summarized as follows: this compound + Esterase → Indoxyl + Tosyl-L-alanine 2 Indoxyl + O₂ → Indigo (blue dye)

In some applications, the released indoxyl is coupled with a diazonium salt to form an azo dye, providing an alternative colored product for spectrophotometric measurement. biosynth.com

Fluorometric assays, on the other hand, capitalize on the inherent fluorescence of the intermediate products. Both the initially released indoxyl and its subsequent oxidation product, leucoindigo, exhibit fluorescence. This property allows for the development of highly sensitive assays where the increase in fluorescence intensity is directly proportional to the enzymatic activity.

| Assay Type | Principle | Detectable Product |

| Spectrophotometric | Enzymatic cleavage releases indoxyl, which oxidizes to a colored dye. | Indigo (blue) or Azo dye (various colors) |

| Fluorometric | Enzymatic cleavage releases fluorescent intermediates. | Indoxyl, Leucoindigo |

Advancements in assay development have focused on improving sensitivity, specificity, and throughput. One key area of advancement is the development of kinetic assays, which measure the rate of the enzymatic reaction over time. A kinetic assay for urinary leukocyte esterase using a synthetic substrate, N-toluene sulfonyl indoxyl alanine ester, has been shown to be rapid and specific. nih.gov This approach provides more dynamic information about enzyme activity compared to endpoint assays.

For high-throughput screening (HTS), this compound has been incorporated into formats such as test strips and microarrays. nih.govgoogle.com For instance, filter paper impregnated with the chromogenic ester and other reagents can be used for the rapid determination of leukocyte presence in liquid samples. google.com These formats minimize sample and reagent volumes, reduce analysis time, and allow for the simultaneous screening of multiple samples, making them ideal for large-scale studies. nih.gov

The principles underlying the use of this compound are amenable to high-content screening (HCS) applications for enzyme activity profiling. HCS platforms integrate automated microscopy with quantitative image analysis to measure multiple cellular parameters in a single assay. While specific HCS applications for this particular compound are not extensively documented in public literature, the generation of a fluorescent or colored precipitate at the site of enzymatic activity allows for spatial and temporal tracking of enzyme function within cellular models. This can be invaluable for understanding the role of specific esterases in various cellular processes and for screening compound libraries for potential enzyme inhibitors or activators.

Cellular and Subcellular Enzyme Localization Studies (Excluding Human Clinical Data)

The ability of this compound to generate a localized signal makes it a powerful tool for studying enzyme activity within cellular and subcellular contexts.

A primary application of this compound is the detection of leukocyte esterase activity in cell lysates, most notably from urine samples which may contain white blood cells. biosynth.comcephamls.com The presence of leukocyte esterase in urine is a key indicator of a urinary tract infection. Test strips containing this compound provide a rapid and convenient method for screening for this enzymatic activity. biosynth.com When the strip is exposed to a sample containing leukocyte esterase, the substrate is hydrolyzed, leading to a color change that can be visually assessed or read by a reflectometer. This application demonstrates the utility of the compound in analyzing the enzymatic content of complex biological fluids containing cell lysates.

The application of indoxyl-based substrates extends to the detection of enzymatic activity in microbial and plant systems. While specific research focusing solely on this compound in these systems is limited, the general principle of using indoxyl esters to detect hydrolase activity is well-established.

In microbiology, indoxyl substrates are used to identify bacteria based on their enzymatic profiles. For example, the detection of specific esterases can aid in the classification and identification of different microbial species.

In plant sciences, the localization of enzyme activity is crucial for understanding various physiological processes. Indoxyl-based substrates can be used in histochemical staining to visualize the sites of enzyme activity within plant tissues. The insoluble nature of the resulting indigo dye provides precise spatial localization of the target enzyme.

Structure Activity Relationship Sar and Computational Studies of N Tosyl L Alanyl 3 Hydroxyindole and Its Analogs

Elucidation of Structural Determinants for Enzymatic Specificity

The specificity of an enzyme for its substrate is dictated by a precise complementarity of shape and chemical properties within the enzyme's active site. For N-(Tosyl-L-alanyl)-3-hydroxyindole, several structural features are critical for its recognition and processing by target enzymes.

Correlation of Substituent Effects with Kinetic Parameters

The kinetic parameters of enzyme-catalyzed reactions, namely the Michaelis constant (K_m) and the catalytic rate constant (k_cat), provide quantitative measures of substrate binding affinity and turnover rate, respectively. Systematic modifications of the this compound structure have revealed key insights into the contributions of its different moieties to enzymatic interactions.

The tosyl group, for instance, plays a significant role in orienting the substrate within the active site through hydrophobic and aromatic interactions. Alterations to the para-substituent on the phenyl ring of the tosyl group can modulate these interactions, thereby affecting the kinetic parameters. Similarly, the L-alanyl residue provides a crucial anchor point, with its methyl side chain fitting into a specific hydrophobic pocket of the enzyme.

The 3-hydroxyindole moiety is the reporter group, which, upon enzymatic cleavage of the ester bond, is released and can be detected, often through a colorimetric reaction. The nature and position of substituents on the indole (B1671886) ring can influence both the rate of the enzymatic reaction and the properties of the released product.

A hypothetical analysis of substituent effects on kinetic parameters is presented in the table below, illustrating how modifications to the core structure could impact enzyme kinetics.

| Substituent at R1 (Tosyl Ring) | Substituent at R2 (Alanine Side Chain) | K_m (mM) | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) |

| -CH₃ (p-methyl) | -CH₃ | 0.5 | 10 | 20000 |

| -H | -CH₃ | 0.8 | 8 | 10000 |

| -NO₂ (p-nitro) | -CH₃ | 1.2 | 5 | 4167 |

| -CH₃ (p-methyl) | -H (Glycine) | 2.5 | 2 | 800 |

| -CH₃ (p-methyl) | -CH(CH₃)₂ (Valine) | 1.8 | 7 | 3889 |

This table presents hypothetical data for illustrative purposes.

Impact of Chiral Purity on Enzyme Recognition

Enzymes are chiral macromolecules that exhibit a high degree of stereospecificity. The chiral center at the α-carbon of the L-alanyl residue in this compound is a critical determinant for enzyme recognition. The L-configuration is essential for the precise three-dimensional arrangement of the substrate's functional groups to match the complementary surfaces of the enzyme's active site.

The presence of the D-enantiomer would result in a steric clash and improper positioning of the scissile ester bond relative to the catalytic residues of the enzyme, leading to a significant decrease or complete loss of enzymatic activity. Therefore, high chiral purity of the L-isomer is a prerequisite for its effective use as a substrate.

Structure-Based Design Principles for Improved Substrates

The insights gained from SAR studies provide a foundation for the rational design of improved enzyme substrates. Key principles for enhancing the properties of this compound analogs include:

Optimizing Hydrophobic Interactions: Fine-tuning the substituents on the tosyl ring to maximize hydrophobic and van der Waals interactions with the enzyme's S1 pocket can lead to lower K_m values, indicating tighter binding.

Enhancing Catalytic Efficiency: Modifications to the leaving group (the 3-hydroxyindole moiety) can influence the rate of the chemical step (k_cat). Introducing electron-withdrawing groups on the indole ring can facilitate the departure of the leaving group, potentially increasing the catalytic rate.

Modulating Specificity: By altering the amino acid residue, substrates can be tailored for different proteases. Replacing alanine (B10760859) with other amino acids can probe the specificity of the enzyme's S1 pocket and lead to the development of substrates for a range of enzymes.

Advanced Computational Chemistry Approaches

Computational chemistry offers powerful tools to complement experimental studies by providing an atomic-level understanding of enzyme-substrate interactions.

Molecular Docking and Binding Energy Calculations

Molecular docking simulations are employed to predict the preferred binding orientation of a ligand within the active site of a receptor. For this compound, docking studies can elucidate the specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the enzyme-substrate complex. These simulations can rationalize the observed SAR and guide the design of new analogs with improved binding affinities.

Molecular Dynamics Simulations of Enzyme-Substrate Interactions

While molecular docking provides a static picture of the binding event, molecular dynamics (MD) simulations offer a dynamic view of the enzyme-substrate complex over time. nih.gov MD simulations can reveal the conformational changes that both the enzyme and the substrate undergo upon binding and during the catalytic cycle. nih.gov These simulations can identify key residues involved in substrate recognition and catalysis, and elucidate the role of water molecules in mediating interactions. nih.gov By simulating the entire process from substrate binding to product release, MD can provide a detailed mechanistic understanding of the enzymatic reaction. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. In the context of this compound and its analogs, QSAR studies are instrumental in designing more potent and selective molecules.

A study on N-tosyl-indole hybrid thiosemicarbazones, which are structurally related to this compound, provides a relevant example of the QSAR process. nih.gov In this research, a robust QSAR model was developed to elucidate the key structural features required for the tyrosinase inhibitory activity of these compounds. nih.gov The model was constructed using Genetic Algorithm-Multilinear Regression (GA-MLR), a method that selects the most relevant molecular descriptors and correlates them with the observed biological activity.

The developed QSAR model highlighted the importance of several descriptors in influencing the inhibitory potency of the N-tosyl-indole scaffold. nih.gov These descriptors often fall into categories such as electronic (e.g., partial charges, HOMO/LUMO energies), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., logP) parameters. For instance, the presence of the tosyl group at the N-1 position of the indole ring was found to be crucial for enhanced inhibitory potential compared to unsubstituted indole derivatives. nih.gov

The predictive power of a QSAR model is a critical aspect of its utility. The model for the N-tosyl-indole thiosemicarbazone series demonstrated good statistical significance and predictive ability, as indicated by its validation metrics. nih.gov Such validated models can then be used to virtually screen new, yet-to-be-synthesized analogs of this compound, prioritizing those with the highest predicted activity for synthesis and biological testing. This predictive capability significantly accelerates the drug discovery process by focusing resources on the most promising candidates.

Table 1: Key Aspects of a Representative QSAR Study on N-Tosyl-Indole Analogs

| Parameter | Description | Relevance to Predictive Design |

| Compound Series | N-tosyl-indole hybrid thiosemicarbazones | Provides a structural framework analogous to this compound for SAR exploration. nih.gov |

| Modeling Method | Genetic Algorithm-Multilinear Regression (GA-MLR) | A statistical method to select optimal descriptors and build a predictive linear model. nih.gov |

| Key Finding | The N-tosyl group significantly enhances inhibitory activity. nih.gov | Guides future designs to retain or modify this crucial structural feature. |

| Application | Prediction of tyrosinase inhibitory activity. nih.gov | Allows for the virtual screening of novel analogs to identify potent enzyme inhibitors. |

Quantum Chemical Calculations for Reaction Mechanism Analysis

Quantum chemical calculations are a powerful tool for investigating the electronic structure, reactivity, and reaction mechanisms of molecules at the atomic level. For this compound, these calculations can provide deep insights into its chemical behavior, such as its stability, reactivity, and the pathways of its chemical transformations.

While specific quantum chemical studies on the reaction mechanisms of this compound are not widely available in the public domain, the methodologies can be illustrated by studies on related indole-containing compounds. For example, quantum chemical calculations have been employed to study the molecular geometry, electronic properties, and vibrational frequencies of other indole derivatives. researchgate.net

These calculations, often performed using Density Functional Theory (DFT) methods, can determine the optimized molecular geometry and the distribution of electron density within the molecule. researchgate.net The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest, as their energies and spatial distributions provide information about the molecule's ability to donate or accept electrons, which is fundamental to its reactivity.

Furthermore, quantum chemical calculations can be used to map the potential energy surface of a reaction involving this compound. This allows for the identification of transition states and the calculation of activation energies, providing a detailed understanding of the reaction mechanism. For instance, in the context of its synthesis or metabolic degradation, these calculations could elucidate the most favorable reaction pathways and identify key intermediates.

Table 2: Application of Quantum Chemical Calculations in Molecular Analysis

| Calculation Type | Information Obtained | Significance for this compound |

| Geometry Optimization | Provides the most stable 3D structure of the molecule. researchgate.net | Essential for understanding its shape and how it interacts with other molecules. |

| Frontier Molecular Orbital (HOMO/LUMO) Analysis | Determines the electron-donating and accepting capabilities. researchgate.net | Predicts the reactivity and potential sites for chemical reactions. |

| Potential Energy Surface (PES) Mapping | Identifies transition states and reaction intermediates. | Elucidates the step-by-step mechanism of its chemical transformations. |

| Vibrational Frequency Analysis | Predicts the infrared and Raman spectra of the molecule. researchgate.net | Can be used to confirm the structure of the synthesized compound. |

In Silico Prediction of Substrate Properties and Enzyme Interactions

In silico methods, particularly molecular docking and molecular dynamics simulations, are invaluable for predicting how a molecule like this compound might behave as a substrate for an enzyme and for characterizing the nature of their interaction. These computational techniques can provide atomic-level details of the binding pose, interaction energies, and the stability of the enzyme-substrate complex.

A practical application related to this compound is the use of N-Tosyl-L-alanine 3-indoxyl ester in diagnostic tests to detect leukocyte esterase in urine, which is an indicator of urinary tract infections. biosynth.com The ester is hydrolyzed by the enzyme to produce indoxyl, which then reacts to form a colored product. biosynth.com This known interaction can be modeled in silico to understand the specifics of substrate recognition and binding.

Molecular docking simulations could be used to predict the most likely binding orientation of this compound within the active site of a target enzyme. The simulation would score different poses based on factors like intermolecular forces, including hydrogen bonds, hydrophobic interactions, and electrostatic interactions. The results of such a study would highlight the key amino acid residues in the enzyme's active site that are crucial for binding the substrate.

Following docking, molecular dynamics simulations can be performed to study the dynamic behavior of the enzyme-substrate complex over time. These simulations can reveal how the binding of the substrate affects the enzyme's conformation and vice versa. They can also be used to calculate the binding free energy, providing a more accurate prediction of the binding affinity than docking scores alone.

Table 3: In Silico Tools for Predicting Enzyme-Substrate Interactions

| Computational Method | Predicted Properties | Application to this compound |

| Molecular Docking | Binding mode, binding affinity (scoring), key interacting residues. | Predicting how it fits into the active site of a target enzyme. |

| Molecular Dynamics Simulation | Stability of the enzyme-substrate complex, conformational changes, binding free energy. | Understanding the dynamic nature of the interaction and refining binding affinity predictions. |

| Pharmacophore Modeling | 3D arrangement of essential features for binding. | Designing new analogs with improved binding characteristics. |

Future Perspectives and Novel Research Directions for N Tosyl L Alanyl 3 Hydroxyindole

Development of Multi-Analyte Indoxyl-Based Probes

The simultaneous detection of multiple biological markers is a burgeoning field in diagnostics and cellular biology. The development of multi-analyte probes based on indoxyl chemistry, including N-(Tosyl-L-alanyl)-3-hydroxyindole, represents a significant step forward.

Current research has focused on creating enzyme-activated probes that can offer high-resolution imaging of enzyme activities. nih.govrsc.org These probes often work on an "on-off" fluorescence signal mechanism. frontiersin.org The future direction points towards the design of ratiometric fluorescent probes. rsc.orgmdpi.comnih.govresearchgate.netresearchgate.net Unlike single-intensity probes, ratiometric probes provide a built-in self-calibration by measuring the ratio of fluorescence at two different wavelengths, which enhances the accuracy and sensitivity of detection. rsc.orgmdpi.comnih.govresearchgate.netresearchgate.net

By modifying the this compound scaffold, it is feasible to create a suite of probes that are activated by different enzymes to produce distinct optical signals. For instance, a multi-enzyme imaging probe could be designed with different fluorophores that are quenched until specific enzymatic cleavage occurs. mdpi.com This would allow for the simultaneous monitoring of several enzymatic activities within a single biological sample, providing a more comprehensive picture of cellular processes or disease states. mdpi.com The design of such probes could leverage fluorescence resonance energy transfer (FRET) mechanisms, where the cleavage of the substrate separates a donor and acceptor fluorophore, leading to a detectable change in the emission spectrum. researchgate.net

| Probe Design Strategy | Detection Mechanism | Potential Advantage |

| Ratiometric Fluorescent Probes | Measurement of intensity ratio at two wavelengths | Self-calibration, increased accuracy |

| Multi-Enzyme Imaging Probes | Distinct optical signals upon activation by different enzymes | Simultaneous detection of multiple analytes |

| FRET-Based Probes | Cleavage-induced separation of donor-acceptor pair | High signal-to-noise ratio |

Engineering of Enzymes for Tailored Substrate Specificity

The specificity of an enzyme for its substrate is a cornerstone of its biological function and its utility in diagnostic assays. Directed evolution and rational protein design are powerful techniques for tailoring enzyme specificity to suit specific applications. nih.govnih.govgoogle.comdtic.mil

The future of this compound as a diagnostic tool is intrinsically linked to the ability to engineer enzymes with high specificity for this substrate. Directed evolution, which mimics natural selection in the laboratory, can be employed to generate enzyme variants with enhanced catalytic activity and altered substrate preferences. nih.govnih.govgoogle.comdtic.mil This process involves iterative rounds of gene mutation and screening for the desired enzymatic activity.

For instance, a protease that naturally has a low affinity for this compound could be evolved to specifically and efficiently hydrolyze it. This would involve creating a library of mutant enzymes and screening them for improved performance using the chromogenic properties of the substrate. The evolution of highly specific enzymes would not only improve the sensitivity of existing assays but also open up possibilities for developing new diagnostic tests where precise enzyme-substrate recognition is paramount. nih.gov

| Engineering Approach | Description | Goal for this compound |

| Directed Evolution | Iterative cycles of mutation and selection | Generate enzymes with high specificity and catalytic efficiency for the substrate. |

| Rational Design | Site-directed mutagenesis based on structural information | Modify the active site of an enzyme to create a perfect fit for the substrate. |

Integration with Microfluidic and Miniaturized Assay Systems

The trend towards miniaturization in diagnostics has led to the development of "lab-on-a-chip" (LOC) and microfluidic systems. nih.govyoutube.commit.eduyoutube.comnih.gov These platforms offer numerous advantages, including reduced sample and reagent consumption, faster analysis times, and the potential for high-throughput screening. nih.govnih.gov

This compound is well-suited for integration into such systems. Its ability to produce a colored or fluorescent product upon enzymatic cleavage allows for straightforward optical detection within the microchannels of a chip. youtube.comyoutube.com Future research will likely focus on developing integrated LOC devices that can perform sample preparation, enzymatic reaction with this compound, and detection all on a single, portable platform. nih.gov

These miniaturized systems could be designed for point-of-care diagnostics, enabling rapid testing for leukocyte esterase in urine, for example, without the need for sophisticated laboratory equipment. The development of such devices would involve optimizing the fluid dynamics, reaction kinetics, and detection methods within the microfluidic environment to ensure reliable and quantitative results.

| Technology | Advantage | Application with this compound |

| Lab-on-a-Chip | Miniaturization, automation, high-throughput | Point-of-care testing, rapid diagnostics |

| Microfluidics | Precise fluid control, low volume requirements | Integrated sample analysis |

Exploration of Non-Enzymatic Reactivity and Broader Chemical Reactivity

While the primary application of this compound is as an enzymatic substrate, its chemical structure holds potential for broader reactivity that remains largely unexplored. The indole (B1671886) nucleus is a privileged scaffold in medicinal chemistry, known for its diverse biological activities. dntb.gov.uanih.govresearchgate.net

The tosyl group is a well-known and excellent leaving group in organic synthesis, facilitating nucleophilic substitution reactions. wikipedia.orglibretexts.orgmasterorganicchemistry.comyoutube.comyoutube.com This property could be exploited to use this compound as a precursor for the synthesis of other functionalized indole derivatives. The reactivity of the 3-hydroxyindole moiety itself also warrants further investigation. For example, it could potentially participate in condensation or cycloaddition reactions to form more complex heterocyclic systems. koreascience.kracs.org

Future research could focus on the non-enzymatic browning reactions of hydroxycinnamic acid derivatives as a model for understanding the reactivity of the hydroxyindole component. mdpi.com Furthermore, the metabolism of tryptophan, which contains an indole ring, leads to a variety of bioactive molecules, suggesting that derivatives of this compound could have interesting biological properties. frontiersin.org

Contributions to Synthetic Methodology and Medicinal Chemistry Beyond Probing

Beyond its role as a diagnostic probe, this compound and its derivatives could serve as valuable building blocks in synthetic and medicinal chemistry. The indole core is present in a vast number of natural products and pharmaceuticals. ijpsjournal.comopenmedicinalchemistryjournal.comnih.gov

The synthesis of novel indole derivatives is an active area of research, with numerous methods being developed to construct and functionalize this heterocyclic system. ijpsjournal.comresearchgate.net this compound could act as a versatile starting material or intermediate for the synthesis of new compounds with potential therapeutic applications. For instance, the alanine (B10760859) and tosyl groups could be modified or removed to introduce different functionalities, while the indole core could be further elaborated.

The exploration of 3-hydroxyindole derivatives has already shown promise in the development of anticancer agents. google.com By leveraging the chemical handles present in this compound, medicinal chemists could design and synthesize libraries of new indole-based compounds for screening against various biological targets. The insights gained from such studies could lead to the discovery of new drugs for a range of diseases.

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for preparing N-(Tosyl-L-alanyl)-3-hydroxyindole, and how is its structural integrity validated?

- Synthesis : The compound can be synthesized via multi-step reactions involving 3-hydroxyindole derivatives. For instance, intermediate formation through cross-coupling of 3-hydroxyindole with arylating agents (e.g., triethoxymethylbenzene) generates α,β-unsaturated intermediates, followed by nucleophilic attack using amino acid derivatives like tosyl-L-alanine. Microwave-assisted N-alkylation (e.g., as in indole alkylation protocols) may also accelerate steps .

- Characterization : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) and high-resolution mass spectrometry (HRMS) are critical for confirming regiochemistry and purity. X-ray crystallography (e.g., ORTEP diagrams) can resolve stereochemical ambiguities .

Q. What biological systems or metabolic pathways involve 3-hydroxyindole derivatives, and how might this compound interact with them?

- Metabolic Context : 3-Hydroxyindole is a hepatic metabolite of indole, produced via CYP2E1-mediated oxidation. It undergoes sulfonation to form indoxyl sulfate, a uremic toxin, suggesting potential interactions with liver enzymes or renal excretion pathways .

- Functional Probes : The tosyl-alanyl moiety may act as a substrate mimic for proteases or peptidases, enabling studies on enzyme inhibition or metabolic flux analysis. Enzymatic assays (e.g., β-galactosidase with X-gal analogs) can track hydrolysis and oxidative dimerization of 3-hydroxyindole derivatives .

Advanced Research Questions

Q. How can enantioselectivity be optimized in the synthesis of 3-hydroxyindole derivatives like this compound?

- Catalytic Strategies : Thiodipeptide catalysts under ball-milling conditions enhance enantioselectivity (56–86% ee) in aldol reactions involving 3-hydroxyindole derivatives. The increased acidity of the thioamide N–H group strengthens hydrogen bonding with substrates, stabilizing transition states .

- Mechanochemical Advantages : Solvent-free mechanochemical methods improve reaction efficiency and stereochemical control compared to traditional solution-phase synthesis, reducing racemization risks .

Q. What experimental approaches resolve contradictions in reaction yields or regioselectivity during scale-up synthesis?

- Pathway Control : Competing kinetic vs. thermodynamic pathways in nucleophilic addition steps (e.g., cyanoacetamide attack on α,β-unsaturated intermediates) can lead to variable yields. Adjusting reaction temperature, solvent polarity, or catalyst loading biases toward the desired pathway .

- Scale-Up Challenges : Microwave-assisted synthesis mitigates heat/mass transfer limitations in scaling heterocyclic reactions. Process analytical technology (PAT) tools like in-situ NMR or FTIR monitor intermediates in real time .

Q. How do structural modifications of the 3-hydroxyindole core impact biological activity or chemical stability?

- Substituent Effects : Electron-withdrawing groups (e.g., halogens at C-5) on the indole ring enhance oxidative stability, as seen in X-gal analogs. Conversely, bulky tosyl groups may sterically hinder enzyme binding .

- Probing Reactivity : Thiol- or arylthio-functionalized indoles (e.g., 3-arylthioindoles) exhibit distinct redox and nucleophilic properties, enabling tailored modifications for targeted drug delivery or probe design .

Methodological Considerations

Q. What analytical techniques are critical for distinguishing this compound from structurally similar analogs?

- Chromatography : Reverse-phase HPLC with UV/Vis or MS detection separates isomers. Chiral columns differentiate enantiomers when stereocenters are present .

- Spectroscopy : 2D NMR (e.g., HSQC, NOESY) resolves overlapping signals in crowded aromatic regions, while IR spectroscopy confirms functional groups (e.g., sulfonamide S=O stretches) .

Q. How can computational tools aid in predicting the reactivity or metabolic fate of this compound?

- DFT Calculations : Modeling transition states (e.g., hydrogen-bonding interactions in aldol reactions) guides catalyst design. Molecular docking predicts binding affinities with CYP2E1 or sulfotransferases .

- ADMET Predictions : Software like Schrödinger’s QikProp estimates solubility, metabolic clearance, and toxicity profiles based on logP, polar surface area, and H-bond donors/acceptors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.